molecular formula C20H22FN3O3 B5518464 N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide

N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide

Cat. No.: B5518464
M. Wt: 371.4 g/mol
InChI Key: XGILIMPOMCTXHU-QZTJIDSGSA-N
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Description

N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.16451973 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing derivatives of isonicotinamide, highlighting their structural and chemical properties. For instance, studies have synthesized various N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, confirming their structures through IR and 1H-NMR, and demonstrating their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli (Ramachandran, 2017).

Pharmacological Applications

Antimicrobial Activities

A new series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections (Ramachandran, 2017).

Anticancer Properties

N-(4-Hydroxyphenyl)retinamide, a related compound, has been shown to induce apoptosis in malignant hematopoietic cell lines, including those unresponsive to retinoic acid. This suggests its potential for clinical use in cancer chemoprevention, especially in cases resistant to other treatments (Delia et al., 1993).

Supramolecular Chemistry

Isonicotinamide has been used as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating the compound's utility in creating inorganic–organic hybrid materials with potential applications in materials science (Aakeröy et al., 2003).

Chemical Synthesis

Efforts in chemical synthesis have led to the creation of a variety of derivatives with potential therapeutic applications, such as the synthesis of eperezolid-like molecules showing high anti-Mycobacterium smegmatis activity, hinting at possible uses in treating tuberculosis (Yolal et al., 2012).

Molecular Probes

The compound has been explored as a base for developing fluorescent probes, with applications in sensing pH changes within biological systems. This includes the design of probes for imaging acidic and alkaline pH value fluctuations in living cells, demonstrating the compound's utility in biological research (Jiao et al., 2019).

Properties

IUPAC Name

N-[(3R,4R)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-4-2-1-3-14(16)5-6-19(26)24-12-9-17(18(25)13-24)23-20(27)15-7-10-22-11-8-15/h1-4,7-8,10-11,17-18,25H,5-6,9,12-13H2,(H,23,27)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGILIMPOMCTXHU-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.